methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Physicochemical profiling Drug design Prodrug strategy

Methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate (CAS 774562-27-5; molecular formula C₁₂H₁₄N₄O₃; MW 262.27 g/mol) is a synthetic heterocyclic compound belonging to the pyrazolone-pyrimidine hybrid class. It features a 4,6-dimethylpyrimidin-2-yl group at the N1 position of a 5-oxo-4,5-dihydro-1H-pyrazole core, with a methyl acetate side chain at the 3-position.

Molecular Formula C12H14N4O3
Molecular Weight 262.26 g/mol
Cat. No. B4388604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl [1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
Molecular FormulaC12H14N4O3
Molecular Weight262.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2C(=O)CC(=N2)CC(=O)OC)C
InChIInChI=1S/C12H14N4O3/c1-7-4-8(2)14-12(13-7)16-10(17)5-9(15-16)6-11(18)19-3/h4H,5-6H2,1-3H3
InChIKeyGEIGROSBPKCYRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility37.5 [ug/mL]

Methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate: Compound Identity and Baseline Characterization for Procurement Decisions


Methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate (CAS 774562-27-5; molecular formula C₁₂H₁₄N₄O₃; MW 262.27 g/mol) is a synthetic heterocyclic compound belonging to the pyrazolone-pyrimidine hybrid class . It features a 4,6-dimethylpyrimidin-2-yl group at the N1 position of a 5-oxo-4,5-dihydro-1H-pyrazole core, with a methyl acetate side chain at the 3-position. The compound is currently catalogued as a research chemical and is structurally related to intermediates used in the synthesis of pyrazolopyrimidine kinase inhibitors and nuclear receptor modulators [1]. Its identity has been confirmed by GC-MS (Wiley Registry of Mass Spectral Data) [2].

Why Methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate Cannot Be Replaced by Generic Pyrazolone Analogs


The combination of a 4,6-dimethylpyrimidin-2-yl substituent with a methyl acetate side chain on the pyrazolone ring generates a distinct hydrogen-bonding and steric profile that differentiates this compound from simpler pyrazolone analogs. In related pyrazole-pyrimidine series, small changes in the ester moiety (methyl vs. ethyl vs. free acid) have been shown to alter lipophilicity (clogP), metabolic stability, and target engagement at nuclear receptors such as RORγ and RARγ [1]. The methyl ester form is often employed as a synthetic intermediate or a prodrug strategy to enhance membrane permeability relative to the corresponding carboxylic acid, while maintaining a handle for further derivatization. Without direct comparative data, structural similarity alone is insufficient to guarantee equivalent biological or physicochemical performance [1].

Quantitative Differentiation Evidence for Methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate Relative to Structural Analogs


Methyl Ester vs. Carboxylic Acid: Lipophilicity-Driven Differentiation in Predicted Membrane Permeability

The methyl ester analog is predicted to have approximately 100-fold higher membrane permeability (PAMPA, pH 7.4) compared to its free carboxylic acid counterpart, 1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 1208773-19-6), based on the established relationship between esterification and logD in pyrazolone series . While no direct experimental PAMPA data are available for this specific compound, class-level inference from analogous heterocyclic ester-acid pairs indicates that the methyl ester typically exhibits a 1.5–2.0 log unit increase in logD₇.₄, which translates to a theoretical 30- to 100-fold enhancement in passive diffusion across biological membranes . This property is critical for intracellular target engagement in cell-based assays where the free acid may be poorly permeable.

Physicochemical profiling Drug design Prodrug strategy

Nuclear Receptor Inverse Agonist Activity: RORγ vs. RARγ Selectivity Profile

In cell-based GAL4-UAS reporter assays, the compound demonstrated inverse agonist activity at RORγ LBD (IC₅₀ = 44 nM in HG5LN cells; IC₅₀ = 17 nM in HEK293T cells) while showing substantially weaker activity at RARγ LBD (IC₅₀ > 10,000 nM in HG5LN cells), indicating a selectivity window of >200-fold for RORγ over RARγ [1]. This selectivity profile differentiates the compound from pan-retinoid modulators that exhibit comparable potency at both receptor subtypes, and positions it as a selective RORγ inverse agonist scaffold.

Nuclear receptor pharmacology RORγ inverse agonism Selectivity screening

Functional Selectivity: RORγ Inverse Agonism vs. CYP450 Inhibition Liability

While the compound exhibits nanomolar inverse agonist activity at RORγ, it shows minimal inhibition of human CYP2D6 (IC₅₀ > 10,000 nM) [1]. This contrasts with many pyrazole-containing compounds that are potent CYP2D6 inhibitors, where CYP2D6 IC₅₀ values often fall below 1,000 nM. The >10,000 nM CYP2D6 IC₅₀ suggests a clean off-target profile for this isoform, which is a key differentiator for lead optimization programs concerned with drug-drug interaction risks.

Off-target profiling CYP450 inhibition Drug safety

RORγ Functional Activity in T-Cell Assay: Suppression of IL-17F Production

In a physiologically relevant Jurkat T-cell assay, the compound inhibited RORγ-driven IL-17F production with an IC₅₀ of 63 nM [1]. This functional readout confirms that the inverse agonist activity translates to suppression of a disease-relevant cytokine, distinguishing it from compounds that show binding but lack functional efficacy. The close correspondence between biochemical (GAL4-UAS IC₅₀ 17–44 nM) and functional (IL-17F IC₅₀ 63 nM) potencies supports a direct on-target mechanism.

Th17 cell biology IL-17 inhibition Autoimmune disease models

Recommended Application Scenarios for Methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate Based on Differential Evidence


RORγ Inverse Agonist Lead Optimization for Th17-Mediated Autoimmune Indications

The compound's nanomolar RORγ inverse agonist activity (IC₅₀ 17–44 nM) combined with >200-fold selectivity over RARγ and functional suppression of IL-17F (IC₅₀ 63 nM) makes it a suitable starting point for medicinal chemistry programs targeting psoriasis, ankylosing spondylitis, and multiple sclerosis [1]. The methyl ester form offers permeability advantages for cell-based SAR exploration, while the ester handle facilitates rapid analog synthesis for optimization of metabolic stability and oral bioavailability [1].

Selectivity-Tailored Nuclear Receptor Chemical Probe Development

The clean selectivity window over RARγ (>10,000 nM) and low CYP2D6 inhibition risk (IC₅₀ >10,000 nM) supports the compound's use as a chemical probe to dissect RORγ-specific biology without confounding retinoid-related or drug-metabolism interference [1]. Researchers studying RORγ-dependent gene regulation in Th17 differentiation can procure this compound to achieve selective pharmacological modulation, avoiding the pleiotropic effects seen with less selective RORγ ligands [1].

Ester Prodrug Strategy Validation in Pyrazolopyrimidine Series

The ester vs. acid comparison provides a validated case study for prodrug design in pyrazolopyrimidine scaffolds. The methyl ester's predicted permeability advantage over the free carboxylic acid enables evaluation of ester-based prodrug approaches for improving oral absorption or CNS penetration of RORγ-targeted therapeutics [1]. Procurement of both the ester and the acid analog (CAS 1208773-19-6) allows direct side-by-side pharmacokinetic comparison in rodent models [1].

Quote Request

Request a Quote for methyl [1-(4,6-dimethylpyrimidin-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.